molecular formula C18H21NO4 B288727 N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No. B288727
M. Wt: 315.4 g/mol
InChI Key: ZJBCZSRFRJDOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of chromene derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. The compound may also modulate the expression of genes that are involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is its potential therapeutic properties in various diseases. The compound is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research on N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage, administration route, and treatment duration for this compound in animal models of these diseases. In addition, the compound may also have potential applications in the treatment of other diseases such as cancer and inflammation. Further studies are needed to determine the mechanism of action and potential side effects of this compound in different disease models.

Synthesis Methods

The synthesis of N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction between cyclohexylamine and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with N-methylmorpholine to obtain the final compound. The purity and yield of the compound can be improved by using column chromatography.

Scientific Research Applications

N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic properties in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. The compound has also been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-cyclohexyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H21NO4/c1-19(13-8-4-3-5-9-13)17(20)14-11-12-7-6-10-15(22-2)16(12)23-18(14)21/h6-7,10-11,13H,3-5,8-9H2,1-2H3

InChI Key

ZJBCZSRFRJDOEH-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O

Origin of Product

United States

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